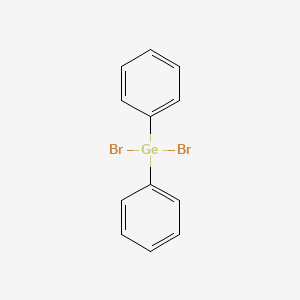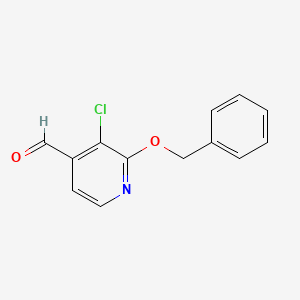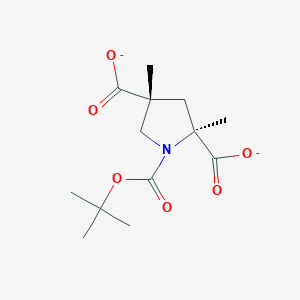
(2S,4R)-1-tert-butyl 2,4-dimethylpyrrolidine-1,2,4-tricarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,4R)-1-tert-butyl 2,4-dimethylpyrrolidine-1,2,4-tricarboxylate is a complex organic compound that belongs to the class of pyrrolidines
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-1-tert-butyl 2,4-dimethylpyrrolidine-1,2,4-tricarboxylate typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under controlled conditions. The reaction may involve the use of tert-butyl esters and dimethyl groups to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,4R)-1-tert-butyl 2,4-dimethylpyrrolidine-1,2,4-tricarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2S,4R)-1-tert-butyl 2,4-dimethylpyrrolidine-1,2,4-tricarboxylate is studied for its unique structural properties and reactivity. It can serve as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be investigated for its potential biological activity and interactions with biomolecules. It could be used in studies related to enzyme inhibition, receptor binding, and metabolic pathways.
Medicine
In medicine, this compound may have potential therapeutic applications. It could be explored for its efficacy in treating certain diseases or conditions, although specific applications would require extensive research and clinical trials.
Industry
In the industrial sector, this compound may be used in the development of new materials, agrochemicals, or other specialized products. Its unique chemical properties make it a valuable candidate for various industrial applications.
Wirkmechanismus
The mechanism of action of (2S,4R)-1-tert-butyl 2,4-dimethylpyrrolidine-1,2,4-tricarboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other biomolecules. The compound may exert its effects through pathways such as enzyme inhibition, receptor modulation, or signal transduction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2S,4R)-1-tert-butyl 2,4-dimethylpyrrolidine-1,2,4-tricarboxylate can be compared with other pyrrolidine derivatives that have similar structural features.
- Compounds such as 2,4-dimethylpyrrolidine and 1-tert-butylpyrrolidine may share some chemical properties and reactivity patterns.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and functional groups
Eigenschaften
Molekularformel |
C13H19NO6-2 |
|---|---|
Molekulargewicht |
285.29 g/mol |
IUPAC-Name |
(2S,4R)-2,4-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2,4-dicarboxylate |
InChI |
InChI=1S/C13H21NO6/c1-11(2,3)20-10(19)14-7-12(4,8(15)16)6-13(14,5)9(17)18/h6-7H2,1-5H3,(H,15,16)(H,17,18)/p-2/t12-,13+/m1/s1 |
InChI-Schlüssel |
ZPGMEPRUPGEUJE-OLZOCXBDSA-L |
Isomerische SMILES |
C[C@]1(C[C@@](N(C1)C(=O)OC(C)(C)C)(C)C(=O)[O-])C(=O)[O-] |
Kanonische SMILES |
CC1(CC(N(C1)C(=O)OC(C)(C)C)(C)C(=O)[O-])C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



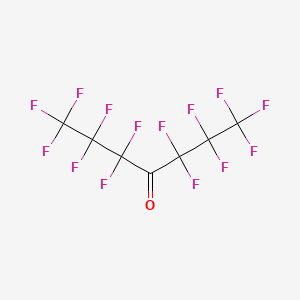
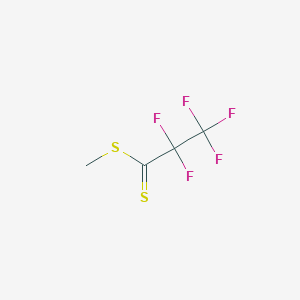
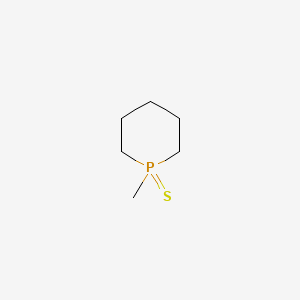
![L-Phenylalanine, N-[5-(1,2-dithiolan-3-yl)-1-oxopentyl]-](/img/structure/B14761892.png)
![1,1,1-trifluoro-N-[13-oxo-10,16-bis(2,3,4,5,6-pentafluorophenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2,8,10,16-pentaen-13-yl]methanesulfonamide](/img/structure/B14761898.png)
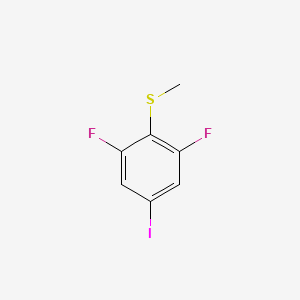
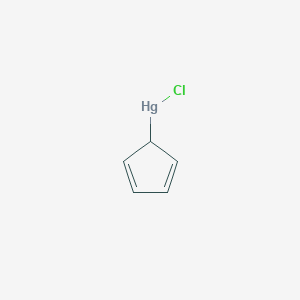
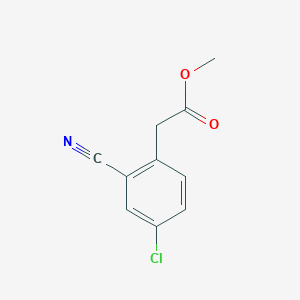
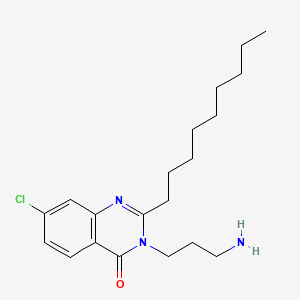
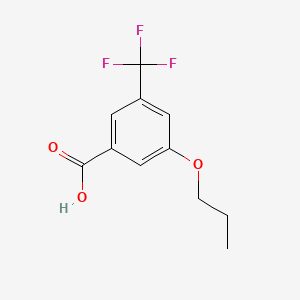
![Methyl 4-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoate](/img/structure/B14761941.png)
